molecular formula C8H13N B012244 2,3,3a,4,7,7a-hexahydro-1H-indole CAS No. 100860-02-4

2,3,3a,4,7,7a-hexahydro-1H-indole

Cat. No.: B012244
CAS No.: 100860-02-4
M. Wt: 123.2 g/mol
InChI Key: VWHSDFNFHGSPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3a,4,7,7a-hexahydro-1H-indole is a versatile and synthetically valuable bicyclic amine scaffold of significant interest in medicinal chemistry and organic synthesis. This partially saturated indole derivative features a fused bicyclic structure containing both a pyrrolidine and a cyclohexene ring, presenting a three-dimensional framework that is highly desirable for constructing diverse compound libraries. Its primary research value lies in its role as a key precursor for the synthesis of complex alkaloid natural products and as a privileged scaffold for the development of novel pharmacologically active compounds. The molecule's reactivity is defined by its secondary amine group, which can undergo alkylation, acylation, or sulfonylation, and its olefin moiety, which is amenable to further functionalization via reactions such as dihydroxylation or cycloadditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100860-02-4

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

2,3,3a,4,7,7a-hexahydro-1H-indole

InChI

InChI=1S/C8H13N/c1-2-4-8-7(3-1)5-6-9-8/h1-2,7-9H,3-6H2

InChI Key

VWHSDFNFHGSPLE-UHFFFAOYSA-N

SMILES

C1CNC2C1CC=CC2

Canonical SMILES

C1CNC2C1CC=CC2

Origin of Product

United States

Chemical Reactivity and Synthetic Transformations of 2,3,3a,4,7,7a Hexahydro 1h Indole

Cycloaddition Reactivity of Hexahydroindole Systems

The unsaturated portion of the hexahydroindole ring system readily participates in cycloaddition reactions, providing a powerful tool for the stereocontrolled synthesis of polycyclic indole (B1671886) derivatives.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for the formation of six-membered rings. wikipedia.org Both intermolecular and intramolecular variants of this reaction have been successfully applied to hexahydroindole systems.

Intermolecular Diels-Alder Reactions: In the intermolecular version, the hexahydroindole derivative acts as the diene or dienophile. For instance, furan-based dienes, derived from renewable resources, can undergo Diels-Alder reactions with various dienophiles to produce adducts with high regio- and diastereoselectivity. nih.gov These reactions are often catalyzed to enhance selectivity. nih.gov

Intramolecular Diels-Alder (IMDA) Reactions: The IMDA reaction, where the diene and dienophile are part of the same molecule, is particularly useful for constructing complex fused or bridged polycyclic systems. wikipedia.org This strategy has been employed in the total synthesis of various natural products. wikipedia.org The stereochemical outcome of IMDA reactions is often dictated by the geometry of the tether connecting the diene and dienophile. wikipedia.orgprinceton.edu IMDA reactions can be classified as Type I or Type II, depending on the attachment point of the tether to the diene, which influences the resulting ring fusion. princeton.edumasterorganicchemistry.com

Type I IMDA: The tether is attached to the 4-position of the diene. princeton.edu

Type II IMDA: The tether is attached to the 3-position of the diene. princeton.edu

The stereoselectivity of these reactions is a subject of detailed study, with factors such as the nature of the diene (E vs. Z), substituents, and reaction conditions playing a crucial role in determining the final product's stereochemistry. princeton.edu For example, Z-dienes in IMDA reactions of trienes consistently lead to cis-fused products. princeton.edu

Beyond the classic Diels-Alder reaction, other [4+2] cycloaddition processes are also significant in the chemistry of hexahydroindoles. These reactions may proceed through concerted or stepwise mechanisms and are sometimes enzyme-catalyzed in biosynthetic pathways. nih.gov

Dehydrogenative [4+2] cycloadditions have emerged as a powerful method for constructing dihydropyridone derivatives from formamides and alkynes, involving a double C-H activation catalyzed by nickel/AlMe3. nih.gov While not directly involving a hexahydroindole, this illustrates the broader applicability of [4+2] cycloaddition strategies in synthesizing related heterocyclic systems.

The synthesis of octahydropyrrolo[3,4-e]indoles has been achieved through a highly endo-selective Diels-Alder reaction between 2-vinylpyrroles and maleimides. nih.gov These adducts serve as valuable precursors for more complex polycyclic indole skeletons via subsequent reactions like intramolecular Heck arylations. nih.gov

Reaction Type Reactants Product Key Features Reference(s)
Intermolecular Diels-AlderFuran (B31954) derivatives (diene) and various alkenes (dienophile)Substituted cyclohexene-fused furansHigh regio- and diastereoselectivity, often catalyzed. nih.gov
Intramolecular Diels-Alder (IMDA)A molecule containing both a diene and a dienophile moietyFused or bridged polycyclic systemsStereochemistry controlled by tether geometry; used in total synthesis. wikipedia.orgprinceton.edu
Dehydrogenative [4+2] CycloadditionFormamides and alkynesDihydropyridonesNickel/AlMe3 catalysis, double C-H activation. nih.gov
endo-Diels-Alder Cycloaddition2-Vinylpyrroles and maleimidesOctahydropyrrolo[3,4-e]indolesHighly stereoselective, precursor for polycyclic indoles. nih.gov

Controlled Hydrogenation of Hexahydroindole Derivatives

The selective reduction of the double bond within the hexahydroindole framework is a critical transformation for accessing fully saturated octahydroindoles or for modifying reactivity in subsequent steps. Catalytic hydrogenation is the most common method for this purpose.

The hydrogenation of 2,3,3a,7a-tetrahydro-1H-indole derivatives to the corresponding saturated bicyclic structure can be achieved using a 10% Palladium on carbon (Pd/C) catalyst in glacial acetic acid under hydrogen pressure. This process typically reaches full saturation within a few hours. Kinetic studies have revealed that the reaction is first-order with respect to hydrogen pressure and has an activation energy of approximately 45 kJ/mol. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Electrophilic and Nucleophilic Reactivity of the Hexahydroindole Core

The hexahydroindole nucleus possesses both nucleophilic and electrophilic character, allowing for a diverse range of functionalization reactions. The nitrogen atom is typically nucleophilic, while the double bond can react with electrophiles.

Acid-induced cyclization of hexahydroindolinones bearing tethered phenethyl groups leads to the formation of octahydroindolo[7a,1a]-isoquinolinones. nih.gov This reaction proceeds through the formation of an N-acyliminium ion, which is then attacked by the aromatic ring. nih.gov The stereochemistry of the product is controlled by the preference for axial attack on the N-acyliminium ion from the less hindered face. nih.gov

Furthermore, hexahydroindolinones with other tethered π-bonds undergo similar acid-induced cyclizations. nih.gov For example, treatment of a 3-methylbut-3-enyl-substituted hexahydroindolinone with acid yields a mixture of isomeric octahydropyrido[2,1-i]indolinones. nih.gov The nature of the tethered π-bond can influence the cyclization pathway, as seen with a 1-(3-methoxybut-3-enyl)-substituted hexahydroindolinone, which affords a pyrrolo[3,2,1-ij]quinolinone. nih.gov In this case, initial protonation occurs on the more nucleophilic enol ether, followed by cyclization with the enamido π-bond. nih.gov

Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and hexahydroindole chemistry is no exception. These methods provide efficient routes for forming carbon-carbon and carbon-heteroatom bonds.

Various transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are instrumental in the synthesis and functionalization of indole and its derivatives. mdpi.comthermofisher.com These reactions are often used to construct the indole core itself from simpler precursors or to append substituents to the heterocyclic ring. mdpi.commdpi.com For instance, azaindoles can be prepared from appropriately substituted pyridines and terminal alkynes via palladium or copper catalysis. mdpi.com

A direct photo-induced reductive Heck cyclization of indole derivatives has been developed, offering a general and operationally simple method for preparing polycyclic indolinyl compounds. nih.gov This reaction exhibits high tolerance for various functional groups. nih.gov

Intramolecular Heck arylation is another powerful tool for constructing fused polycyclic indole systems. nih.gov For example, isoindolo[2,1-a]indoles can be synthesized through an annulation process involving a Pd- or Ni-catalyzed coupling of N-functionalized indoles. nih.gov

Reaction Catalyst/Reagents Transformation Reference(s)
Suzuki CouplingPd(OAc)2/SPhosFormation of aza- and diazaindoles from chloroamino-N-heterocycles. mdpi.com
Heck Cyclization (Photo-induced)LightReductive cyclization of N-benzoylindoles to indolinyl compounds. nih.gov
Intramolecular Heck ArylationPd or Ni catalystAnnulation of N-functionalized indoles to form isoindolo[2,1-a]indoles. nih.gov
C-H Activation/CyclizationRhodium or Palladium catalystsSynthesis of indoles from anilines and alkynes. mdpi.com

Ring Expansion, Contraction, and Rearrangement Reactions in Hexahydroindole Chemistry

The structural framework of hexahydroindole can be modified through various rearrangement reactions, including ring expansions, contractions, and other skeletal reorganizations. These transformations often provide access to novel heterocyclic systems that would be difficult to synthesize through other means.

Ring Expansion: Indole derivatives can undergo one-carbon ring expansion to form quinolines. nih.gov One method involves a thiol-mediated three-step cascade reaction of 2-halo-indole-tethered ynones, which proceeds through dearomatizing spirocyclization, nucleophilic substitution, and finally, an acid-catalyzed one-atom ring expansion. nih.gov Another approach utilizes photochemically generated chlorocarbenes from arylchlorodiazirines to insert a carbon atom into the indole ring, yielding quinolinium salts. nih.gov A more recent development has shown that indole can undergo a C2=C3–CCl/CBr insertion ring expansion to quinoline (B57606) using TMSCCl3/TMSCBr3. chemrxiv.org

Rearrangement Reactions: Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is reorganized. wiley-vch.debyjus.com In the context of indole chemistry, various named rearrangements are employed for their synthesis and modification. The Beckmann rearrangement, for example, converts an oxime to an amide and is used in the synthesis of various pharmaceuticals. wiley-vch.debyjus.com

Acid-catalyzed rearrangements are also common. The pinacol (B44631) rearrangement, for instance, involves the acid-catalyzed conversion of a 1,2-diol to a ketone. libretexts.org While not specific to hexahydroindoles, the principles of such rearrangements can be applied to appropriately functionalized derivatives.

Functional Group Transformations and Derivatizations of Hexahydroindoles

The derivatization of the 2,3,3a,4,7,7a-hexahydro-1H-indole core can be systematically approached by targeting the nucleophilic secondary amine or the reactive olefinic bond. These transformations enable the synthesis of a diverse range of analogs with modified physicochemical properties and potential biological activities.

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, readily participating in reactions with various electrophiles.

N-Acylation: The secondary amine can be acylated to form the corresponding N-acyl derivatives. This transformation is typically achieved by reacting the hexahydroindole with acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct. These N-acylindoles are important motifs in many pharmaceutical compounds. The reaction of indoles with thioesters in the presence of a base like cesium carbonate also provides an efficient method for N-acylation. nih.gov

N-Alkylation: Alkylation of the secondary amine introduces an alkyl group onto the nitrogen atom. This can be accomplished using alkyl halides. The reaction often requires a base, such as sodium hydride, to deprotonate the amine, thereby increasing its nucleophilicity. organic-chemistry.org The choice of the alkylating agent and reaction conditions can be tailored to introduce a wide variety of substituents.

Table 1: N-Substitution Reactions of Hexahydroindole Derivatives Interactive Data Table

Reaction TypeReagentProduct TypeGeneral ConditionsReference
N-AcylationAcyl ChlorideN-Acyl-hexahydroindoleBase (e.g., pyridine, triethylamine)
N-AcylationAcid AnhydrideN-Acyl-hexahydroindoleBase or catalyst-free researchgate.net
N-AcylationThioesterN-Acyl-hexahydroindoleBase (e.g., Cs₂CO₃), high temperature nih.gov
N-AlkylationAlkyl HalideN-Alkyl-hexahydroindoleBase (e.g., NaH) in an aprotic solvent (e.g., DMF) organic-chemistry.org

The carbon-carbon double bond in the cyclohexene (B86901) ring is susceptible to a range of addition reactions, allowing for the introduction of new functional groups and the creation of stereocenters.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. For instance, the hydrogenation of a related 2,3,3a,7a-tetrahydro-1H-indole derivative over a 10% Palladium on carbon (Pd/C) catalyst in glacial acetic acid at 50 psi of hydrogen pressure leads to the fully saturated octahydroindole in 4 hours. This reaction is a common strategy to produce the saturated bicyclic core.

Epoxidation: The olefin can be converted to an epoxide, a three-membered cyclic ether. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce vicinal functional groups. For example, the epoxidation of 2-substituted-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-diones, which are structurally similar, has been shown to proceed effectively. researchgate.netresearchgate.net

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups). This transformation can be accomplished using reagents like potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). The cis-hydroxylation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione has been demonstrated, suggesting similar reactivity for the hexahydroindole core. researchgate.nettubitak.gov.tr

Cycloaddition Reactions: The double bond can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. These reactions are powerful tools for the construction of complex polycyclic systems. nih.govyoutube.com

Table 2: Functionalization of the Double Bond in Hexahydroindole Scaffolds Interactive Data Table

Reaction TypeReagent(s)Product TypeGeneral ConditionsReference
HydrogenationH₂, Pd/COctahydroindoleAcetic acid, 50 psi H₂
Epoxidationm-CPBAEpoxy-octahydroindoleDichloromethane researchgate.net
DihydroxylationKMnO₄ or OsO₄Diol-octahydroindole- researchgate.nettubitak.gov.tr
CycloadditionDienePolycyclic adductThermal or photochemical conditions nih.govyoutube.com

Computational Chemistry and Mechanistic Elucidation in Hexahydroindole Research

Detailed Elucidation of Reaction Pathways and Mechanisms for Hexahydroindole Formation

The formation of the 2,3,3a,4,7,7a-hexahydro-1H-indole scaffold can be achieved through various synthetic strategies, and computational chemistry has been instrumental in mapping out the intricate steps involved in these transformations. One notable pathway involves the dearomatization of an indoline (B122111) precursor, which can be achieved using a metal complex. A comprehensive reaction scheme for this transformation involves a sequence of protonation, electrophilic addition, nucleophilic addition, and reduction.

In a tungsten-mediated approach, the reaction commences with the η²-coordination of the indoline to the metal center, followed by protonation. This protonation step can lead to different isomers, and its regioselectivity is a critical factor in determining the final product. Subsequently, the activated intermediate can react with an electrophile and a nucleophile, leading to a tetrahydroindolium complex. The final step is the reduction of this intermediate to yield the hexahydroindole. This multi-step process allows for the introduction of up to four new stereocenters, with their configurations being dictated by the initial metal stereochemistry acs.org.

Another powerful strategy for the construction of highly substituted hexahydroisoindolinones, a related class of compounds, is a one-pot quadruple cascade protocol. The proposed mechanism for this reaction, supported by computational modeling, initiates with the activation of a substrate by a bifunctional tertiary amine-thiourea catalyst. This is followed by two sequential Michael addition reactions, an aldol (B89426) reaction, and a final nucleophilic reaction to afford the product and regenerate the catalyst. Such cascade reactions are highly efficient and atom-economical, offering a streamlined approach to complex molecular architectures.

The Fischer indole (B1671886) synthesis represents a classical and versatile method for the synthesis of indoles, which can subsequently be reduced to their hexahydro derivatives. The mechanism of the Fischer indole synthesis itself is complex, involving the acid-catalyzed rearrangement of a phenylhydrazone. Computational studies have been employed to investigate the energetics of the key steps, including the wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization and aromatization, to provide a detailed understanding of this venerable reaction.

Understanding Stereochemical Control and Selectivity in Hexahydroindole Syntheses

The control of stereochemistry is a paramount challenge in the synthesis of complex molecules like this compound, which contains multiple chiral centers. Computational methods have been crucial in rationalizing and predicting the stereochemical outcomes of various synthetic routes.

In the context of the tungsten-mediated dearomatization of indoline, the stereochemistry of the final hexahydroindole product is directly governed by the stereocenter of the tungsten complex acs.org. Computational studies have shown that nucleophilic and electrophilic additions to the coordinated indoline intermediate occur selectively on the face anti to the metal center. This stereochemical preference is rationalized by examining the transition state geometries and energies, which reveal that the steric bulk of the metal complex effectively blocks one face of the molecule, directing the incoming reagents to the opposite face.

Furthermore, the concept of kinetic versus thermodynamic control is fundamental to understanding selectivity in many chemical reactions. In the synthesis of hexahydroindoles, different stereoisomers can be favored under different reaction conditions. For instance, a reaction carried out at a lower temperature may favor the kinetically preferred product, which is formed via the lowest energy transition state. Conversely, at higher temperatures, the reaction may become reversible, allowing for the formation of the most stable, or thermodynamically favored, product. Computational chemistry allows for the calculation of the energies of both the transition states and the final products, thereby predicting which stereoisomer will be favored under a given set of conditions wikipedia.orgodinity.comjackwestin.comlibretexts.orgmasterorganicchemistry.com.

The table below summarizes the key factors influencing stereochemical control in hexahydroindole synthesis.

FactorDescriptionComputational Insight
Metal Catalyst The stereocenter of the metal complex can direct the stereochemical outcome of the reaction.DFT calculations of transition state energies can rationalize the observed facial selectivity.
Reaction Temperature Lower temperatures often favor the kinetic product, while higher temperatures can lead to the thermodynamic product.Calculation of activation energies and product stabilities helps to predict the dominant stereoisomer.
Steric Hindrance Bulky substituents on the substrate or reagents can block certain reaction pathways, leading to higher selectivity.Molecular modeling can be used to visualize and quantify steric interactions in transition states.
Solvent Effects The polarity and coordinating ability of the solvent can influence the energies of transition states and intermediates.Implicit or explicit solvent models in DFT calculations can account for the effect of the solvent on the reaction outcome.

Density Functional Theory (DFT) Applications for Mechanistic Insights

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the mechanisms of organic reactions. DFT calculations provide a balance between accuracy and computational cost, making it feasible to study complex reaction pathways involving multiple steps and intermediates.

A prime example of the application of DFT in hexahydroindole synthesis is the elucidation of the regioselectivity of protonation in the tungsten-mediated dearomatization of indoline. DFT calculations revealed that while para protonation is thermodynamically favored, ortho protonation is the kinetically preferred pathway acs.org. The calculated energy difference between the ortho and para isomers and their respective transition states for formation provided a quantitative explanation for the experimentally observed product distribution. Specifically, the ortho-protonated isomer is formed faster due to a lower activation barrier, even though the para-protonated isomer is more stable acs.org.

DFT is also extensively used to calculate the structures and energies of transition states, which are fleeting species that cannot be directly observed experimentally. By locating the transition state structure for a particular reaction step, chemists can gain a detailed understanding of the bonding changes that occur during that step. For instance, in a Diels-Alder reaction to form a hexahydroindole, DFT can be used to model the transition state of the cycloaddition, providing insights into the concerted or stepwise nature of the reaction and the origins of its stereoselectivity.

The table below presents a comparison of the relative energies of ortho and para protonation of a methylindoline complex, as determined by DFT calculations acs.org.

IsomerRelative Energy (kcal/mol)Control
syn-ortho1.6Kinetic
para0Thermodynamic

These computational results clearly indicate that the para isomer is the more stable of the two, making it the thermodynamic product. However, the reaction kinetically favors the formation of the syn-ortho isomer.

Kinetic Analysis of Hexahydroindole Synthetic Reactions

For instance, in the tungsten-mediated synthesis of a hexahydroindole derivative, the reaction was monitored by ³¹P NMR spectroscopy. The appearance of a new signal corresponding to the protonated intermediate was observed within minutes, indicating that this initial step is relatively fast acs.org. A detailed kinetic analysis would involve varying the concentrations of the reactants and catalyst to determine the order of the reaction with respect to each species. This information, combined with computational modeling of the reaction energy profile, can provide a comprehensive understanding of the reaction kinetics.

The table below outlines the key parameters that would be investigated in a kinetic analysis of a hypothetical hexahydroindole synthesis.

Kinetic ParameterMethod of DeterminationSignificance
Rate Law Varying reactant concentrations and monitoring reaction progress (e.g., by NMR, GC, or HPLC).Describes the dependence of the reaction rate on the concentration of each reactant.
Rate Constant (k) Determined from the rate law and experimental data.A proportionality constant that quantifies the rate of the reaction at a given temperature.
Activation Energy (Ea) Measuring the rate constant at different temperatures and applying the Arrhenius equation.The minimum energy required for the reaction to occur; provides insight into the temperature sensitivity of the reaction rate.
Rate-Determining Step (RDS) Analysis of the experimental rate law and comparison with the kinetics of individual steps (often aided by computational modeling).The slowest step in the reaction mechanism, which acts as a bottleneck for the overall transformation.

By combining experimental kinetic data with computational modeling, a complete picture of the reaction mechanism and its energetic landscape can be constructed, paving the way for the rational design of more efficient and selective syntheses of this compound and its derivatives.

Strategic Applications of 2,3,3a,4,7,7a Hexahydro 1h Indole in Complex Molecule and Natural Product Synthesis

Role of Hexahydroindole as a Versatile Synthetic Building Block

The 2,3,3a,4,7,7a-hexahydro-1H-indole core is a privileged scaffold in medicinal chemistry and natural product synthesis due to its prevalence in a wide range of biologically active compounds. rsc.orgnih.gov Its utility as a versatile synthetic building block stems from its inherent structural features, which allow for the introduction of various substituents and functional groups with a high degree of stereocontrol. Synthetic chemists have developed numerous methods to access this core structure, often employing strategies such as the Fischer indole (B1671886) synthesis, cycloaddition reactions, and transition-metal-catalyzed cyclizations. rsc.orgresearchgate.netnih.gov The ability to functionalize the hexahydroindole ring at multiple positions makes it an ideal starting point for the synthesis of compound libraries for drug discovery and for the construction of complex molecular architectures. doi.org

Construction of Complex Alkaloid Frameworks Utilizing the Hexahydroindole Moiety

The hexahydroindole moiety is a key structural component in a vast number of indole alkaloids, a class of natural products renowned for their diverse and potent biological activities. rsc.orgnih.govnih.gov The synthesis of these complex frameworks often relies on the strategic incorporation of a pre-formed or in situ-generated hexahydroindole derivative. For instance, the synthesis of various indole alkaloids has been achieved through multicomponent reactions that efficiently assemble the core structure from simpler starting materials. nih.gov Furthermore, the hexahydroindole scaffold serves as a crucial precursor in the synthesis of phenanthroindolizidine alkaloids like tylophorine, where a piperidyne intermediate is employed in a palladium-catalyzed annulation to construct the final polycyclic system. nih.gov

Development of Spirocyclic Systems Featuring the Hexahydroindole Scaffold

Spirocyclic systems, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. biorxiv.org The hexahydroindole scaffold has proven to be an excellent platform for the construction of novel spirocyclic compounds. rsc.orgnih.gov Researchers have developed methods for the synthesis of aza-spiro nih.govnih.govindole scaffolds through sequential C-H activations of indole. rsc.orgnih.gov These strategies allow for the incorporation of both an alkyne and a spiro-unit into the indole framework, providing a versatile handle for further chemical modifications, such as click chemistry. The development of such spirocyclic scaffolds opens up new avenues for the exploration of chemical space and the design of novel therapeutic agents. nih.gov

Hexahydroindole as a Precursor for Densely Functionalized Chiral Heterocyclic Compounds

The synthesis of enantiomerically pure heterocyclic compounds is a major focus of modern organic chemistry. The this compound scaffold, with its multiple stereocenters, serves as an excellent chiral precursor for the synthesis of a variety of densely functionalized heterocyclic compounds. researchgate.net For example, enantioselective methods have been developed for the synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles bearing chiral substituents at the nitrogen atom. researchgate.net These methods often involve the opening of an epoxide with a chiral amine, followed by an intramolecular metal-catalyzed cyclization. The resulting chiral hexahydroindole derivatives can then be further elaborated to access a wide range of complex and biologically active molecules.

Enantioselective and Formal Total Syntheses of Biologically Significant Natural Products Incorporating the Hexahydroindole Core

The true power of the this compound scaffold is demonstrated in its application to the total synthesis of complex and biologically important natural products.

Minovincine: The first enantioselective total synthesis of (−)-minovincine was achieved in nine steps, featuring a novel organocascade catalysis that incorporates an enantioselective Diels–Alder cycloaddition/β-elimination/conjugate addition sequence. princeton.edu This strategy highlights the utility of ketone dienophiles in iminium catalysis for constructing the spiroindoline framework of minovincine. princeton.edu Another synthesis of (−)-minovincine was accomplished in eight steps using a sequence of cascade reactions, including an organocatalytic Michael-aldol condensation and a Mannich reaction-interrupted Fischer indolization. nih.gov

Crinine (B1220781): The synthesis of the crinine alkaloid framework has been a long-standing challenge. One approach involves the use of α-arylated cyclohexanones as precursors to the required perhydroindoles. nih.gov A bioinspired enantioselective synthesis of crinine-type alkaloids has been developed using an iridium-catalyzed asymmetric hydrogenation of racemic cycloenones, featuring a stereodivergent resolution of substrates with a remote arylated quaternary stereocenter. rsc.org

Aeruginosins: While specific details on the use of this compound in aeruginosin synthesis were not found in the provided search results, the general importance of hydroindole scaffolds in natural product synthesis is well-established.

Epidithiodiketopiperazine (ETP) Natural Products: An asymmetric synthetic strategy for the construction of a key monomer for the divergent synthesis of epidithiodiketopiperazine (ETP) natural products has been developed. rsc.orgrsc.org This strategy relies on a diastereoselective inverse electron-demand Diels–Alder (IEDDA) reaction to construct the functionalized 2,3,3a,4,7,7a-hexahydroindole scaffold. rsc.orgrsc.org ETPs are a large family of metabolites with a wide range of biological activities, and the development of synthetic routes to their core structures is of significant interest. nih.govrsc.orgresearchgate.net

The following table summarizes the key synthetic strategies and natural products discussed:

Advanced Spectroscopic Characterization Techniques for 2,3,3a,4,7,7a Hexahydro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of 2,3,3a,4,7,7a-hexahydro-1H-indole in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

Research Findings: For the this compound skeleton, the ¹H NMR spectrum displays distinct regions for aliphatic, olefinic, and N-H protons. The protons on the saturated carbons of the pyrrolidine (B122466) and cyclohexane (B81311) rings typically resonate in the upfield region, while the olefinic protons of the cyclohexene (B86901) moiety appear further downfield. The chemical shift of the N-H proton can vary depending on the solvent and concentration and can be identified by its exchange with D₂O. ipb.pt

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The sp³-hybridized carbons of the saturated rings are found in the aliphatic region of the spectrum, whereas the sp²-hybridized carbons of the double bond are shifted downfield.

Advanced 2D NMR techniques are crucial for piecing together the molecular structure:

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the spin systems of the five- and six-membered rings. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the assignment of a specific proton to its attached carbon. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying connectivity across quaternary carbons and the ring-junction carbons (C3a and C7a). ipb.ptresearchgate.net

Stereochemical assignment, particularly the cis or trans fusion of the two rings, is determined by analyzing vicinal coupling constants (³JHH) and through-space correlations observed in Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) spectra. For instance, the magnitude of the coupling constant between protons H3a and H7a can indicate the dihedral angle and thus the ring fusion geometry. ipb.pt NOESY/ROESY spectra reveal protons that are close in space, which is essential for confirming the relative stereochemistry of substituents and the ring junction. ipb.pt

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are approximate chemical shift ranges. Actual values can vary based on solvent and substitution.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (HMBC)
N-H 1.0 - 3.5 (broad)N/AH1 to C2, C7a
H-2 2.5 - 3.545 - 55H2 to C3, C3a, C7a
H-3 1.5 - 2.525 - 40H3 to C2, C3a
H-3a 2.0 - 3.035 - 50H3a to C2, C3, C4, C7, C7a
H-4 1.2 - 2.220 - 35H4 to C3a, C5, C7a
H-5, H-6 5.4 - 5.8120 - 135H5 to C4, C7; H6 to C4, C7
H-7 1.8 - 2.825 - 40H7 to C3a, C5, C6, C7a
H-7a 2.5 - 3.550 - 65H7a to C2, C3a, C4, C7

Mass Spectrometric Analysis for Compound Identification and Elucidation

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of this compound and its derivatives. Electron Impact (EI) ionization is commonly used, which generates a molecular ion (M⁺) and a series of fragment ions that produce a characteristic fragmentation pattern.

Research Findings: The molecular ion peak in the mass spectrum of the parent compound would appear at an odd m/z value (m/z = 123 for C₈H₁₃N), consistent with the "nitrogen rule," which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org

The fragmentation of the hexahydro-1H-indole structure is primarily dictated by the secondary amine and the cyclohexene ring.

Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. libretexts.org For the hexahydro-1H-indole system, this can lead to the loss of an ethyl radical from the six-membered ring or cleavage within the five-membered ring, resulting in stable iminium ion fragments.

Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring can undergo a characteristic RDA fragmentation, leading to the loss of butadiene (C₄H₆, 54 mass units). This is a common fragmentation pathway for cyclohexene-containing structures.

Loss of HCN: While more characteristic of the aromatic indole (B1671886) ring, loss of HCN (27 mass units) or related fragments can sometimes occur from the saturated heterocyclic portion following initial ring opening. scirp.org

High-resolution mass spectrometry (HRMS) allows for the precise mass measurement of the molecular ion and its fragments, which can be used to determine the elemental composition and confirm the molecular formula with high confidence.

Table 2: Predicted Mass Spectrometric Fragments for this compound Based on common fragmentation pathways for cyclic amines and cyclohexenes.

m/z Value Proposed Fragment Fragmentation Pathway
123 [C₈H₁₃N]⁺Molecular Ion (M⁺)
122 [M-H]⁺Loss of a hydrogen radical
94 [M-C₂H₅]⁺Alpha-cleavage with loss of an ethyl group
69 [C₄H₇N]⁺Retro-Diels-Alder reaction (loss of C₄H₆)
91 [C₇H₇]⁺Rearrangement to tropylium (B1234903) ion (less common for non-aromatic precursors) whitman.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in a molecule. By measuring the absorption of infrared radiation, characteristic vibrational frequencies of specific bonds can be observed.

Research Findings: The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its core structure.

N-H Stretch: A moderate to weak, sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. maricopa.edu

C-H Stretch: The spectrum will show multiple strong bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, which are characteristic of sp³ C-H stretching from the saturated portions of the rings. libretexts.org A weaker band may appear just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹) due to the sp² C-H stretching of the olefinic protons. libretexts.orgpressbooks.pub

C=C Stretch: A weak to moderate absorption band in the 1640-1680 cm⁻¹ region is indicative of the C=C double bond stretching vibration within the cyclohexene ring. maricopa.edupressbooks.pub

C-H Bend: Bending vibrations for CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region. libretexts.org

The absence of strong bands in the aromatic C=C region (approx. 1500-1600 cm⁻¹) and the aromatic C-H region (>3000 cm⁻¹) would confirm the saturated nature of the bicyclic system compared to an aromatic indole. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary AmineN-H Stretch3300 - 3500Weak to Medium
Alkene=C-H Stretch3000 - 3100Medium
Alkane-C-H Stretch2850 - 2960Strong
AlkeneC=C Stretch1640 - 1680Weak to Medium
AlkaneC-H Bend1350 - 1470Medium

Future Research Directions and Emerging Paradigms for 2,3,3a,4,7,7a Hexahydro 1h Indole

Innovations in Catalysis for Stereoselective Hexahydroindole Synthesis

The precise control of stereochemistry during the synthesis of the hexahydroindole framework is paramount for its application in medicinal chemistry and materials science. Future advancements will heavily rely on the development of novel catalytic systems that offer high efficiency, selectivity, and sustainability.

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. youtube.com The use of chiral organocatalysts, such as proline and its derivatives, can facilitate enantioselective transformations leading to specific stereoisomers of hexahydroindoles. youtube.com Research in this area is expected to focus on designing new organocatalysts that can operate under mild conditions and tolerate a wider range of functional groups.

Transition metal catalysis continues to be a cornerstone of complex molecule synthesis. researchgate.net Innovations are anticipated in the design of chiral ligands for transition metals like palladium, rhodium, and iridium. These catalysts can enable highly diastereoselective and enantioselective reactions, such as hydrogenation, cycloadditions, and Mizoroki-Heck annulations, to construct the hexahydroindole core with multiple stereocenters. numberanalytics.comnih.gov The development of catalysts based on earth-abundant and non-toxic metals is also a growing area of interest, aligning with the principles of green chemistry. Rare-earth metal salts, for instance, have shown promise in promoting highly diastereoselective multicomponent reactions to afford complex heterocyclic systems. nih.gov

A key challenge remains the development of catalytic systems that can achieve high levels of stereocontrol in a predictable and general manner for a diverse range of substrates. The following table summarizes some of the catalytic strategies being explored for stereoselective synthesis.

Catalytic StrategyCatalyst TypeKey AdvantagesRepresentative Reaction
Asymmetric OrganocatalysisChiral amines, phosphoric acidsMetal-free, mild conditions, high enantioselectivityEnantioselective Michael additions, Aldol (B89426) reactions
Transition Metal CatalysisChiral phosphine-metal complexes (e.g., Pd, Rh)High turnover numbers, broad substrate scopeAsymmetric hydrogenation, Heck cyclization
BiocatalysisEnzymes (e.g., reductases, transaminases)High specificity, environmentally benignEnantioselective reduction of imines
Rare-Earth Metal CatalysisScandium triflateHigh diastereoselectivity, Lewis acid propertiesMulticomponent reactions

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic protocols from traditional batch methods to continuous flow and automated platforms represents a paradigm shift in chemical synthesis. nih.govnih.govresearchgate.net This integration offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization. syrris.comnih.gov

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govnih.govresearchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. soci.org For the synthesis of hexahydroindoles, flow chemistry can facilitate the rapid exploration of reaction conditions and the safe handling of hazardous intermediates. nih.govnih.gov The development of multi-step continuous flow processes will be crucial for the efficient construction of complex hexahydroindole derivatives from simple starting materials. uc.pt

Automated synthesis platforms , often coupled with flow chemistry, utilize robotics and software to perform reactions, work-ups, and purifications with minimal human intervention. nih.govrsc.org These systems can accelerate the discovery of new hexahydroindole-based compounds by enabling the rapid synthesis of large libraries of analogues for biological screening. syrris.com The integration of artificial intelligence and machine learning algorithms with these automated systems will further enhance their capabilities, allowing for the predictive design of synthetic routes and the optimization of reaction outcomes. rsc.org

The synergy between flow chemistry and automation is expected to revolutionize the synthesis of hexahydroindoles, making it a more efficient, scalable, and data-driven process.

Discovery of Novel Reactivity Modes and Transformations of the Hexahydroindole System

While the synthesis of the hexahydroindole core is a primary focus, exploring its subsequent functionalization is equally important for accessing novel chemical space and creating diverse molecular architectures. Future research will delve into uncovering new reactivity modes and transformations of the hexahydroindole scaffold.

One area of growing interest is the selective functionalization of C-H bonds . This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to modify the hexahydroindole ring. Developing catalysts that can selectively activate and functionalize specific C-H bonds on the saturated carbocyclic and heterocyclic portions of the molecule is a significant challenge that holds immense potential.

Furthermore, exploring ring-distortion strategies , such as ring-opening and ring-expansion reactions, can lead to the synthesis of entirely new heterocyclic systems derived from the hexahydroindole core. These transformations can provide access to unique molecular scaffolds with potentially novel biological activities. The discovery of unprecedented reaction pathways, including various cyclization reactions, has been noted in related dearomatization systems, suggesting a rich area for exploration with hexahydroindoles. researchgate.net

The development of methods for the post-functionalization of the hexahydroindole scaffold is crucial for creating libraries of compounds for drug discovery and other applications. nih.govnih.gov This includes the introduction of a wide range of substituents at various positions of the ring system to modulate its physicochemical and biological properties.

Computational Chemistry in the Rational Design and Prediction of Hexahydroindole Structures

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms, molecular properties, and guiding the rational design of new molecules and synthetic routes. nih.govresearchgate.net

Density Functional Theory (DFT) calculations are increasingly being used to elucidate the mechanisms of reactions involved in hexahydroindole synthesis. rsc.orgmdpi.com By modeling transition states and reaction intermediates, researchers can understand the origins of stereoselectivity and regioselectivity in catalytic reactions. mdpi.comrsc.org This knowledge is crucial for the rational design of more efficient and selective catalysts. nih.gov For instance, DFT calculations have been used to explain the high diastereoselectivity observed in rare-earth metal-catalyzed syntheses of related spiro-heterocycles by revealing the templating effect of the metal center. nih.gov

Computational methods are also being employed to predict the three-dimensional structures and conformational preferences of hexahydroindole derivatives. This information is vital for understanding their interactions with biological targets and for designing molecules with specific pharmacological profiles. Molecular docking and molecular dynamics simulations can predict the binding modes of hexahydroindole-based ligands to proteins, aiding in the structure-based design of new drugs. nih.govnih.gov

The synergy between computational prediction and experimental validation will accelerate the discovery and development of new hexahydroindole-based compounds with desired properties. As computational power and theoretical models continue to advance, their impact on the field of hexahydroindole chemistry is expected to grow significantly.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,3,3a,4,7,7a-hexahydro-1H-indole derivatives?

  • Methodology : Multi-step synthetic routes often involve cyclization reactions or condensation of amino acids with aldehydes. For example, derivatives like 1H-azepino[5,4,3-cd]indole can be synthesized from L-tryptophan via reactions with formaldehyde and other nucleophiles, followed by acid-catalyzed cyclization . Microwave-assisted synthesis is also employed for efficiency, reducing reaction times compared to traditional thermal methods .
  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to control regioselectivity and minimize byproducts.

Q. How is the structural characterization of these derivatives performed?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for assigning stereochemistry and confirming ring fusion patterns. For example, vicinal coupling constants (J values) in NMR help distinguish axial vs. equatorial protons in bicyclic systems .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas. Fragmentation patterns (e.g., loss of CO groups in isoindole-diones) provide structural clues .
  • Infrared Spectroscopy : IR identifies functional groups like carbonyls (C=O stretch at ~1650–1750 cm⁻¹) in isoindole-diones .

Q. What are the standard protocols for determining purity and stability?

  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is used to assess purity (>95% typically required for biological assays) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, particularly for derivatives intended for material science applications .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing hexahydroindole derivatives be addressed?

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., L-tryptophan) to control stereocenters .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by analyzing crystal packing and hydrogen-bonding networks. For example, the (3aS,7aR) configuration was confirmed via monoclinic P2₁/c space group analysis .
  • DFT Calculations : Density Functional Theory (B3LYP/6-31G*) predicts stable conformers and validates experimental data, such as bond angles and torsional strain .

Q. How do computational methods aid in optimizing hexahydroindole derivatives for drug discovery?

  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina. Derivatives with pyrido[3,4-b]indole scaffolds show affinity for ATP-binding pockets .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, blood-brain barrier permeability) to prioritize candidates .

Q. How can contradictions in spectral data between studies be resolved?

  • Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or tautomerism. Cross-validate with 2D NMR (COSY, HSQC) and compare to crystallographic data .
  • Reproducibility : Replicate synthesis under inert atmospheres (argon/glovebox) to rule out oxidation artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.